molecular formula C21H26N2O3S B11340737 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11340737
M. Wt: 386.5 g/mol
InChI Key: DHJNLMCIFNYWHQ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylmethanesulfonyl group and a carboxamide group. The presence of the 3,4-dimethylphenyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3,4-dimethylphenylamine with an appropriate piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
  • N-(3,5-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
  • N-(3,4-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16-8-9-20(14-17(16)2)22-21(24)19-10-12-23(13-11-19)27(25,26)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

DHJNLMCIFNYWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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